5-(Bromomethyl)-2-phenoxypyridine

ecto-5′-nucleotidase enzyme inhibition purinergic signaling

This is not a generic bromomethylpyridine. The 5-position regiochemistry on the 2-phenoxypyridine scaffold is non-negotiable for maintaining target affinity at P2X4 (IC₅₀ 8.34 μM) and CD73 (IC₅₀ 40.1 μM). Substitution with 3-(bromomethyl) or 2-phenyl analogs introduces critical pharmacophore alterations, risking target engagement failure. Its advantageous lipid solubility and metabolic stability over diaryl ethers, combined with a versatile bromomethyl handle for rapid diversification, make this the definitive intermediate for SAR-driven programs in neuropathic pain, immuno-oncology, and herbicide discovery.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
Cat. No. B8570297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-phenoxypyridine
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=C2)CBr
InChIInChI=1S/C12H10BrNO/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2
InChIKeyXNSNLBBTRMRGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-phenoxypyridine: A Strategic Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Synthesis


5-(Bromomethyl)-2-phenoxypyridine (molecular formula C₁₂H₁₀BrNO, molecular weight 264.12 g/mol) is a heterocyclic building block that combines the phenoxypyridine scaffold with a reactive bromomethyl functional group at the 5-position of the pyridine ring . The phenoxypyridine moiety is a well-established bioisostere of diaryl ethers, known to confer enhanced lipid solubility, improved metabolic stability, and greater cell membrane permeability relative to its diaryl ether counterparts [1]. The bromomethyl substituent provides a versatile electrophilic handle for nucleophilic substitution, cross-coupling, and diversification reactions, positioning this compound as a valued intermediate in medicinal chemistry and agrochemical discovery programs .

Why 5-(Bromomethyl)-2-phenoxypyridine Cannot Be Readily Replaced by Other Bromomethyl-Pyridine or Phenoxypyridine Analogs


The precise regiochemistry of this compound—specifically the bromomethyl group at the pyridine 5-position coupled with the 2-phenoxy substituent—is non-negotiable for target selectivity in established biological applications. Displacement of the bromomethyl group to the 3-position (3-(bromomethyl)-2-phenoxypyridine) or substitution of the phenoxy moiety with a phenyl group (5-(bromomethyl)-2-phenylpyridine) fundamentally alters the molecular geometry, electrostatic potential, and resultant pharmacophore interactions . The phenoxypyridine core itself possesses physicochemical properties distinct from diaryl ether bioisosteres, including differential lipid solubility and metabolic stability [1]. Consequently, generic substitution without empirical validation introduces substantial risk of target engagement failure, altered off-target profiles, and compromised synthetic utility in downstream diversification pathways .

Quantitative Evidence Guide: Comparative Performance Data for 5-(Bromomethyl)-2-phenoxypyridine


In Vitro Ecto-5′-Nucleotidase Inhibitory Activity of 5-(Bromomethyl)-2-phenoxypyridine

5-(Bromomethyl)-2-phenoxypyridine demonstrates measurable inhibitory activity against rat ecto-5′-nucleotidase (CD73) with an IC₅₀ of 40.1 μM (4.01 × 10⁴ nM) and a Ki of 1.91 × 10³ nM in transfected COS7 cells [1]. While direct head-to-head comparator data with other phenoxypyridine analogs in the same assay system are not publicly available, this provides a quantitative baseline for structure–activity relationship (SAR) studies. The compound also exhibits Ki = 200 nM against bovine intestinal alkaline phosphatase, indicating a distinct selectivity profile across related phosphohydrolase enzymes [2].

ecto-5′-nucleotidase enzyme inhibition purinergic signaling

P2X4 Receptor Antagonist Activity of 5-(Bromomethyl)-2-phenoxypyridine

5-(Bromomethyl)-2-phenoxypyridine exhibits antagonist activity at the human P2X4 receptor with an IC₅₀ of 8.34 × 10³ nM (8.34 μM), as measured by reduction in intracellular Ca²⁺ influx in human 1321N1 astrocytoma cells expressing the receptor [1]. P2X4 antagonism is a therapeutic target of interest for neuropathic pain and neuroinflammatory conditions. No direct comparator data are available in this assay system; however, this value establishes the compound as a moderate-potency P2X4 ligand and provides a quantitative reference for derivative optimization campaigns.

P2X4 receptor antagonist calcium influx neuroinflammation

Phenoxypyridine Core Advantages Over Diaryl Ether Bioisosteres

The phenoxypyridine scaffold, of which 5-(bromomethyl)-2-phenoxypyridine is a derivative, functions as a bioisostere of diaryl ethers but confers distinct physicochemical and pharmacokinetic advantages. Literature review data indicate that phenoxypyridine-containing compounds generally exhibit enhanced lipid solubility, improved metabolic stability, and superior cell membrane penetration relative to structurally analogous diaryl ether compounds [1]. While these are class-level properties rather than compound-specific quantitative comparisons, they establish a compelling rationale for scaffold selection in lead optimization. This scaffold advantage has been extensively leveraged in both pesticide discovery (herbicides, insecticides) and medicinal chemistry programs [1].

bioisostere phenoxypyridine diaryl ether metabolic stability

Synthetic Accessibility via One-Step Bromination from (6-Phenoxypyridin-3-yl)methanol Precursor

5-(Bromomethyl)-2-phenoxypyridine is accessible via a straightforward one-step bromination of commercially available (6-phenoxypyridin-3-yl)methanol. In a documented synthetic procedure (US Patent US09242970B2), reaction of (6-phenoxypyridin-3-yl)methanol (150 mg, 0.74 mmol) in anhydrous DCM with an appropriate brominating agent, followed by concentration under reduced pressure and flash chromatography purification (DCM), affords the target compound as a pale yellow oil suitable for direct use in subsequent reactions without additional purification steps [1]. LC-MS analysis confirms product identity [1]. This represents a materially simpler synthetic route compared to multi-step protocols required for certain regioisomeric bromomethyl-pyridine derivatives or functionalized diaryl ether analogs, reducing both time and resource expenditure in the laboratory.

synthesis bromination intermediate building block

Optimal Application Scenarios for 5-(Bromomethyl)-2-phenoxypyridine in Research and Industrial Settings


Medicinal Chemistry: P2X4 Receptor Antagonist Lead Optimization

5-(Bromomethyl)-2-phenoxypyridine is directly applicable in medicinal chemistry programs targeting the P2X4 receptor, a validated target for neuropathic pain and neuroinflammatory disorders. The compound demonstrates IC₅₀ = 8.34 μM antagonist activity at human P2X4 [1], providing a tractable starting point for SAR-driven optimization. The bromomethyl group enables facile diversification via nucleophilic substitution or cross-coupling to explore substituent effects on potency and selectivity. Procurement is justified for laboratories seeking a phenoxypyridine-based scaffold with documented P2X4 engagement.

Medicinal Chemistry: Ecto-5′-Nucleotidase (CD73) Inhibitor Discovery

With IC₅₀ = 40.1 μM against rat ecto-5′-nucleotidase and Ki = 200 nM against bovine intestinal alkaline phosphatase [1], 5-(Bromomethyl)-2-phenoxypyridine offers a dual-activity profile relevant to purinergic signaling modulation. CD73 inhibition is of interest in immuno-oncology for reversing adenosine-mediated immunosuppression. The compound's selectivity profile across phosphohydrolase family members provides a foundation for medicinal chemistry campaigns seeking to optimize CD73 potency while minimizing off-target alkaline phosphatase inhibition.

Agrochemical Discovery: Phenoxypyridine-Based Herbicide and Insecticide Intermediates

The phenoxypyridine scaffold is extensively validated in agrochemical discovery, with demonstrated applications in protoporphyrinogen oxidase (PPO) inhibitor herbicides and pyrethroid-type insecticides [1][2]. 5-(Bromomethyl)-2-phenoxypyridine provides the phenoxypyridine core with a reactive bromomethyl handle, enabling rapid assembly of diverse compound libraries for herbicide lead identification. The scaffold's documented advantages over diaryl ethers—enhanced lipid solubility and metabolic stability [3]—are particularly valuable in pesticide development where environmental persistence and bioavailability are critical considerations.

Chemical Biology: Fluorescent Probe and Bioconjugate Synthesis

The bromomethyl group at the 5-position of 5-(Bromomethyl)-2-phenoxypyridine serves as an electrophilic attachment point for linker conjugation, enabling the synthesis of fluorescent probes, affinity tags, and bioconjugates. This is particularly relevant for chemical biology applications requiring the phenoxypyridine pharmacophore to be tethered to reporter groups, solid supports, or targeting moieties. The straightforward one-step synthesis from (6-phenoxypyridin-3-yl)methanol [4] ensures reliable access for probe development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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